molecular formula C22H24N6O3 B2563658 2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 395662-63-2

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2563658
CAS RN: 395662-63-2
M. Wt: 420.473
InChI Key: JGHIZXQPJIBIMS-UHFFFAOYSA-N
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Description

The compound “2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a novel design approach for cancer drug development by combining breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity, two independent pharmacological activities, in one molecule .


Synthesis Analysis

The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Scientific Research Applications

Cancer Therapy and Bcr-Abl Inhibition

This compound exhibits dual inhibitory activity against both Bcr-Abl (a fusion protein associated with chronic myeloid leukemia) and histone deacetylase 1 (HDAC1) . The combination of these two independent pharmacological activities in one molecule is promising for cancer drug development . Specifically, compounds 6a and 6m have demonstrated potent antiproliferative effects against human leukemia cell line K562 and prostate cancer cell line DU145.

Materials Science and Organic Electronics

Quinoxaline-based molecules have been used in organic electronics, such as organic light-emitting diodes (OLEDs). Investigating the electronic properties of this compound could lead to novel materials for optoelectronic devices .

Mechanism of Action

The compound works by inhibiting Bcr-Abl and HDAC1, two important targets in cancer therapy . This dual inhibition results in potent antiproliferative activities against certain cancer cell lines .

Future Directions

The development of this compound represents a novel approach in cancer drug development. By combining the inhibitory activity of Bcr-Abl and HDAC in one molecule, it may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c23-20-18(22(29)24-14-15-4-3-11-31-15)19-21(26-17-6-2-1-5-16(17)25-19)28(20)8-7-27-9-12-30-13-10-27/h1-6,11H,7-10,12-14,23H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHIZXQPJIBIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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